molecular formula C22H22FNO3 B11396655 N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-propoxybenzamide

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-4-propoxybenzamide

Cat. No.: B11396655
M. Wt: 367.4 g/mol
InChI Key: YUARKQMIMUPWMT-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide is a complex organic compound that features a benzamide core substituted with a 3-fluorophenyl group, a furan-2-yl group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide
  • N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-ethoxybenzamide

Uniqueness

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-propoxybenzamide

InChI

InChI=1S/C22H22FNO3/c1-2-12-26-20-10-8-18(9-11-20)22(25)24(16-21-7-4-13-27-21)15-17-5-3-6-19(23)14-17/h3-11,13-14H,2,12,15-16H2,1H3

InChI Key

YUARKQMIMUPWMT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3

Origin of Product

United States

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